molecular formula C20H26Cl2Si B13710080 Bis[4-(tert-butyl)phenyl]dichlorosilane

Bis[4-(tert-butyl)phenyl]dichlorosilane

Cat. No.: B13710080
M. Wt: 365.4 g/mol
InChI Key: MZAZICHJBLGAQD-UHFFFAOYSA-N
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Description

Bis[4-(tert-butyl)phenyl]dichlorosilane is an organosilicon compound with the formula [(4-(t-Bu)C6H4)2SiCl2], where two 4-tert-butylphenyl groups are bonded to a silicon atom alongside two chloride substituents. Such dichlorosilanes are critical intermediates in synthesizing silanediols, silicone polymers, and surface-modifying agents .

Properties

Molecular Formula

C20H26Cl2Si

Molecular Weight

365.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl)-dichlorosilane

InChI

InChI=1S/C20H26Cl2Si/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3

InChI Key

MZAZICHJBLGAQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(C)(C)C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[4-(tert-butyl)phenyl]dichlorosilane can be synthesized through the reaction of 4-(tert-butyl)phenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

2C6H4(C(CH3)3)MgBr+SiCl4(C6H4(C(CH3)3))2SiCl2+2MgBrCl2 \text{C}_6\text{H}_4(\text{C(CH}_3)_3)\text{MgBr} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{H}_4(\text{C(CH}_3)_3))_2\text{SiCl}_2 + 2 \text{MgBrCl} 2C6​H4​(C(CH3​)3​)MgBr+SiCl4​→(C6​H4​(C(CH3​)3​))2​SiCl2​+2MgBrCl

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(tert-butyl)phenyl]dichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Oxidation: The phenyl groups can undergo oxidation under specific conditions to form corresponding quinones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the generated hydrochloric acid.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Oxidation: The major products are quinones and other oxidized derivatives of the phenyl groups.

Scientific Research Applications

Bis[4-(tert-butyl)phenyl]dichlorosilane has several applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of organosilicon polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.

    Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their physical and chemical properties.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require high-performance materials.

Mechanism of Action

The mechanism by which Bis[4-(tert-butyl)phenyl]dichlorosilane exerts its effects depends on the specific reaction or application. In substitution reactions, the silicon atom acts as an electrophile, attracting nucleophiles to replace the chlorine atoms. In hydrolysis, the silicon-chlorine bonds are cleaved by water, forming silanols. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Effects on Hydrolytic Stability

Hydrolysis studies reveal that substituents significantly impact reactivity:

  • Di(1-naphthyl)dichlorosilane (13) : Undergoes rapid hydrolysis (>99% yield of silanediol in 2 seconds under H2O/THF reflux) due to minimal steric hindrance from naphthyl groups .
  • Bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane (14): Exhibits exceptional stability under the same conditions, attributed to the bulky 2,4,6-tri-tert-butylphenoxy groups that hinder water access to the silicon center .
  • Di-tert-butoxydichlorosilane (((CH3)3CO)2SiCl2) : Highly unstable, forming condensation products due to the weaker Si–O bond and less effective steric shielding compared to aryl substituents .

Bis[4-(tert-butyl)phenyl]dichlorosilane is expected to display intermediate stability. The 4-tert-butylphenyl groups provide moderate steric protection compared to 2,4,6-tri-tert-butylphenoxy substituents but greater than naphthyl or alkoxy groups.

Thermal and Physical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Substituents Stability Notes
This compound* C20H26Cl2Si 377.4 ~250 (estimated) 4-tert-butylphenyl, Cl Moderate hydrolytic stability
Di-tert-butoxydichlorosilane C8H18Cl2O2Si 253.2 132–134 tert-butoxy, Cl Low stability, prone to condensation
Di(1-naphthyl)dichlorosilane (13) C20H14Cl2Si 365.3 190 1-naphthyl, Cl Rapid hydrolysis
Bis(2,4,6-tri-tert-butylphenoxy)dichlorosilane (14) C32H48Cl2O2Si 588.7 >300 2,4,6-tri-tert-butylphenoxy, Cl High thermal and hydrolytic stability

*Estimated data based on analogs.

Key Research Findings

  • Steric vs. Electronic Effects: Bulky substituents (e.g., 2,4,6-tri-tert-butylphenoxy) dominate stability over electronic effects in dichlorosilanes. Even electron-withdrawing groups like Cl are secondary to steric protection .
  • Synthetic Utility : Dichlorosilanes with aryl substituents are preferred for generating stable silanediols, whereas alkoxy-substituted analogs are less practical due to side reactions .
  • Industrial Relevance: Compounds like TESPT highlight the diversity of organosilane applications, though dichlorosilanes with tert-butylphenyl groups remain niche in research settings .

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